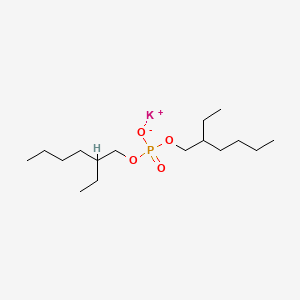

Potassium bis(2-ethylhexyl) phosphate

Description

Potassium bis(2-ethylhexyl) phosphate is an organophosphate ester salt comprising a potassium cation and a bis(2-ethylhexyl) phosphate anion. Its molecular formula is C₁₆H₃₅KO₄P (derived from the bis(2-ethylhexyl) phosphate anion, C₁₆H₃₅O₄P⁻, and K⁺). This compound is notable for its role in ionic liquid formulations, metal extraction, and surfactant applications . The bis(2-ethylhexyl) phosphate anion (BEHP) features two branched 2-ethylhexyl chains attached to a phosphate group, conferring high lipophilicity and stability .

Key properties include:

Properties

CAS No. |

4971-46-4 |

|---|---|

Molecular Formula |

C16H34KO4P |

Molecular Weight |

360.51 g/mol |

IUPAC Name |

potassium;bis(2-ethylhexyl) phosphate |

InChI |

InChI=1S/C16H35O4P.K/c1-5-9-11-15(7-3)13-19-21(17,18)20-14-16(8-4)12-10-6-2;/h15-16H,5-14H2,1-4H3,(H,17,18);/q;+1/p-1 |

InChI Key |

VDWRBVKXEXWMIT-UHFFFAOYSA-M |

Canonical SMILES |

CCCCC(CC)COP(=O)([O-])OCC(CC)CCCC.[K+] |

Related CAS |

298-07-7 (Parent) |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Production

Potassium bis(2-ethylhexyl) phosphate is synthesized through the reaction of 2-ethylhexanol with phosphorus oxychloride, followed by neutralization with potassium hydroxide. This process yields a compound that exhibits surfactant properties, making it valuable in several industrial applications.

Applications in Chemical Processes

- Catalysis

- Extraction Agents

Mineral Processing Applications

-

Flotation Chemistry

- Bastnaesite Flotation : Research indicates that this compound demonstrates superior collecting power for bastnaesite, achieving recovery rates of 80-90% at optimal concentrations. Its selectivity against unwanted minerals like calcite and quartz is also notable, making it a valuable reagent in mineral flotation processes .

Mineral Recovery Rate (%) Concentration (M) Bastnaesite 80-90 3×10⁻⁶ to 1×10⁻⁵ Calcite ~10 - Quartz ~1 -

Applications in Material Science

- Additives in Plastics and Polymers

-

Surface Active Agent

- As a surfactant, BEHPK lowers the surface tension between different phases, which is beneficial in applications such as emulsions and coatings. This property is leveraged in industries producing paints, adhesives, and sealants.

Case Studies

- Flotation Studies : A study conducted by Liu et al. (2017) demonstrated the effectiveness of this compound in enhancing the flotation efficiency of bastnaesite over calcite and quartz. The results highlighted its potential for selective separation in mineral processing operations.

- Catalytic Applications : In a study on C–H arylation reactions, BEHPK was shown to significantly improve yields when used alongside ruthenium catalysts, suggesting its utility in fine chemical synthesis .

Environmental Considerations

While this compound has numerous industrial applications, its environmental impact must be assessed. Studies indicate that the compound is biodegradable; however, its accumulation in aquatic systems requires monitoring due to potential toxicity to aquatic organisms . Regulatory frameworks are being developed to manage its use effectively.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tris(2-ethylhexyl) Phosphate (TEHP)

- Structure : Triester analog with three 2-ethylhexyl chains.

- Molecular weight : 434.6 g/mol .

- Applications : Flame retardant, plasticizer, and industrial additive. Detected in indoor dust and environmental samples .

- Environmental Behavior: TEHP hydrolyzes to BEHP (diester) in vivo and in vitro.

- Toxicity : TEHP is associated with endocrine disruption and developmental toxicity, while BEHP exhibits lower acute toxicity but shares similar environmental persistence .

Table 1: Structural and Functional Comparison

Bis(2-ethylhexyl) Phenyl Phosphate (BEHPP)

- Structure : Diester with one phenyl and one 2-ethylhexyl group.

- Applications: Flame retardant detected in indoor dust at median concentrations of 50–1530 ng/g, exceeding traditional organophosphates like TEHP in some samples .

- Environmental Correlation : Strong positive correlation with TEHP (r² = 0.405) and 2-ethylhexyl diphenyl phosphate (EHDPP, r² = 0.788), suggesting shared commercial sources .

Comparison Based on Functional Roles

Ionic Liquids

- This compound: Used in hydrophobic ion pairing to enhance drug lipophilicity. For example, it increases the log Dₙ‑octanol/water of ethacridine to ≥1.26, outperforming monoalkyl phosphates .

- Tetrabutylammonium BEHP : Utilized in metal extraction systems. Shows high efficiency for rare-earth separation due to anion coordination with metal ions .

- Choline BEHP : Exhibits cytotoxicity (EC₅₀ = 0.30 mM in macrophages), limiting biomedical applications compared to less toxic analogs like choline dihydrogen phosphate .

Environmental Persistence and Degradation

- BEHP : Low biodegradability (0–17% BOD in 4 weeks) and hydrolysis half-life >2.4 days (estimated from dimethyl phosphate analogs) .

- TEHP : Rapidly hydrolyzed to BEHP in vivo, but parent compound persists in abiotic environments due to high LogP .

- BEHPP : Resists degradation similarly to TEHP, with significant concentrations in dust due to additive use in plastics .

Table 2: Environmental and Toxicological Data

Key Research Findings

BEHP in Biota : BEHP is detected in fishmeal (49.6 ± 27.5 ng/g dw) at levels comparable to triesters, highlighting its environmental significance as a metabolite and industrial pollutant .

Structural Impact on Toxicity : Increasing alkyl chain length/branching in phosphates (e.g., BEHP vs. dibutyl phosphate) correlates with higher cytotoxicity but lower mobility in soil (Koc = 1.7×10⁴) .

Regulatory Gaps : BEHP lacks comprehensive toxicity profiling despite widespread use, whereas TEHP and EHDPP face increasing restrictions .

Preparation Methods

Reaction Mechanism and Conditions

-

Esterification :

-

Neutralization :

-

KOH Concentration : 20–60% aqueous solution, added stoichiometrically to ensure complete neutralization.

-

Industrial-Scale Protocol (Adapted from CN105440072A )

| Parameter | Specification |

|---|---|

| Catalyst Composition | AlCl₃ (100 kg), ionic liquid (0.1–0.5 wt%), NH₄VO₃ (0.01–0.05 wt%) |

| Reaction Time | 4–8 hours (total) |

| Yield | 89–93% |

| Purity | ≥98% (via GC-MS) |

Key Advantages :

-

The ionic liquid (e.g., 1-ethyl-3-methylimidazole fluoroform sulfonate) increases catalyst recyclability and reduces side reactions.

-

NH₄VO₃ acts as a co-catalyst, stabilizing intermediates and improving selectivity.

Alternative Synthesis from Bis(2-ethylhexyl) Phosphite

A less common but viable route involves oxidizing bis(2-ethylhexyl) phosphite with sulfuryl chloride (SO₂Cl₂) , followed by hydrolysis and potassium neutralization:

Reaction Steps

Performance Comparison

| Method | Yield | Purity | Cost (Relative) |

|---|---|---|---|

| Catalytic (POCl₃) | 89–93% | ≥98% | $$ |

| Phosphite Oxidation | 75–82% | 95–97% | $$$ |

Limitations : The phosphite route requires costly starting materials and generates toxic SO₂, complicating large-scale adoption.

Critical Factors in Process Optimization

Catalyst Efficiency

Temperature Control

Purification Techniques

-

Washing : Sequential water/ethanol washes remove unreacted KOH and inorganic salts.

-

Distillation : Vacuum distillation (0.1–0.5 mmHg) isolates KDEHP at 180–200°C.

Industrial Case Studies

High-Yield Production (Patent Example 1 )

-

Catalyst : 0.1 wt% ionic liquid, 0.01 wt% NH₄VO₃.

-

Result : 92% yield, 98.5% purity.

Low-Cost Adaptation (Patent Example 2 )

-

Catalyst : 0.03 wt% NH₄VO₃, no ionic liquid.

-

Result : 84% yield, 96% purity.

Q & A

Q. What analytical methods are recommended for determining the purity of potassium bis(2-ethylhexyl) phosphate?

To assess purity, high-performance liquid chromatography (HPLC) is widely used. A Zorbax XDB-C18 Rapid Resolution column (L1 type) is effective, with a mobile phase of ethanol or ethanol-buffer mixtures. The compound elutes at ~0.4 minutes, while impurities like bis(2-ethylhexyl) maleate are resolved at ~1.5 minutes . Calculate impurity percentages using the formula:

where is the standard solution concentration (mg/mL), is the sample weight (mg), and is the peak response ratio .

Q. How can researchers verify the structural integrity of this compound?

Combine nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) . NMR confirms alkyl chain branching (e.g., 2-ethylhexyl groups via δ 0.8–1.6 ppm proton signals), while FTIR identifies phosphate ester bonds (P=O stretch at ~1250 cm⁻¹ and P-O-C at ~1050 cm⁻¹) . Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion peaks at m/z 322.42 .

Q. What are the critical parameters for handling this compound in laboratory settings?

- pH sensitivity : The compound exists in anion form above pH 1.47, requiring buffered solutions for stability .

- Solubility : Dissolves in ethanol, isopropanol, and non-polar solvents (e.g., hexane) but is immiscible in water .

- Safety : Use nitrile gloves and fume hoods to avoid inhalation/contact, as it is a mild irritant .

Advanced Research Questions

Q. How can liquid-liquid extraction (LLE) efficiency be optimized for metal ions using this compound?

Key factors include:

- pH adjustment : Optimal extraction for transition metals (e.g., Cd²⁺, Zn²⁺) occurs at pH 2–4, where the compound acts as a cation exchanger .

- Counterion selection : Pair with sulfonic acids (e.g., sodium bis(2-ethylhexyl) sulfosuccinate) to enhance selectivity for Hg²⁺ over alkali metals .

- Validation : Use inductively coupled plasma mass spectrometry (ICP-MS) to quantify extraction efficiency and detect co-extracted impurities .

Q. How should researchers resolve contradictions in reported solubility data for this compound?

Discrepancies often arise from solvent purity or hydration states. To address this:

- Standardize solvent systems : Use HPLC-grade solvents and pre-dry samples at 105°C for 2 hours .

- Employ Karl Fischer titration to measure residual water content, which affects solubility .

- Compare with computational models : Estimate solubility parameters using tools like ACD/Labs Percepta (though experimental validation is critical) .

Q. What advanced techniques are suitable for environmental monitoring of bis(2-ethylhexyl) phosphate (BEHP) metabolites?

- Solid-phase extraction (SPE) coupled with LC-MS/MS : Use C18 SPE cartridges to concentrate BEHP from water or biological matrices. Quantify via multiple reaction monitoring (MRM) transitions (e.g., m/z 323 → 99) .

- Soil mobility assessment : Estimate the soil adsorption coefficient () as 1.7 × 10⁴ using molecular connectivity indices, indicating low mobility .

Methodological Challenges and Solutions

Q. How can researchers mitigate interference from co-eluting metabolites in chromatographic analyses?

- Column optimization : Use ultra-high-performance liquid chromatography (UHPLC) with sub-2 µm particles to resolve BEHP from structurally similar metabolites like bis(2-chloroethyl) phosphate .

- Derivatization : React with trimethylsilyl reagents to increase volatility for gas chromatography (GC) applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.